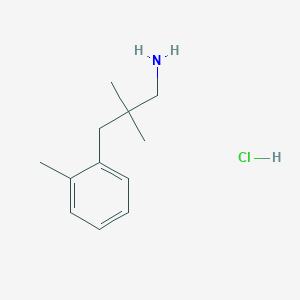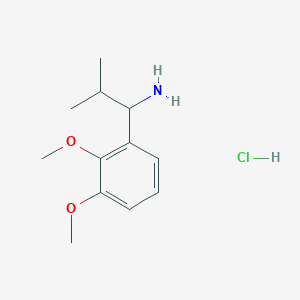![molecular formula C19H20N2O4 B1458158 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 1381260-70-3](/img/structure/B1458158.png)
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
Descripción general
Descripción
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one has been used in many scientific research applications, including as a model compound for the study of drug metabolism, as a ligand in drug design, and in the development of novel pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Metabolism
- A study by Mizuno et al. (2006) discusses the synthesis of metabolites related to quinoline derivatives, providing insights into the chemical properties and potential applications in various fields, such as pharmacology and materials science (Mizuno et al., 2006).
Alkaloid Content in Plants
- Research by Khaleel (2002) identifies quinolinone alkaloids in the leaves of Casimiroa edulis, highlighting the potential of quinolinone derivatives in natural product chemistry and their role in plant biochemistry (Khaleel, 2002).
Theoretical and Structural Chemistry
- A study by Sobarzo-Sánchez et al. (2006) focuses on the synthesis and theoretical study of quinolinone compounds, contributing to the understanding of their molecular structure and reactivity, which is crucial in the design of new materials and drugs (Sobarzo-Sánchez et al., 2006).
Novel Synthesis Methods
- Stuart et al. (1987) and Yang et al. (2013) describe innovative methods for synthesizing quinoline derivatives, highlighting advancements in synthetic chemistry that could have broad applications in drug development and material science (Stuart et al., 1987); (Yang et al., 2013).
Quinoline Derivatives in Medicinal Chemistry
- Chen et al. (2013) explore the synthesis of quinolin-2(1H)-one derivatives and their potential as anticancer agents, demonstrating the significance of quinoline derivatives in the development of new therapeutic agents (Chen et al., 2013).
Anticancer Activity
- Another study by Chen et al. (2011) investigates the synthesis and anticancer activity of quinolin-4-one analogs, further emphasizing the potential of quinoline derivatives in cancer therapy (Chen et al., 2011).
Reaction Optimization and Synthesis
- Khan et al. (2013) report on the optimization of reaction conditions for the synthesis of quinoline derivatives, contributing to the efficiency and scalability of chemical syntheses in pharmaceutical manufacturing (Khan et al., 2013).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)20-11-13-8-12-9-17(24-2)18(25-3)10-16(12)21-19(13)22/h4-10,20H,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXUWFJNPWLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)







![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)




